1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole
Overview
Description
1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of a piperazine moiety into the indole structure enhances its pharmacokinetic properties, making it a valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole typically involves the reaction of 1-methylindole with piperazine in the presence of a suitable catalyst. One common method is the Mannich reaction, where formaldehyde is used as a reagent to facilitate the formation of the piperazine moiety . The reaction is usually carried out under mild conditions, with the temperature maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield of the compound. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or alkylated indole derivatives.
Scientific Research Applications
1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and influencing neuronal activity . It also exhibits inhibitory effects on specific enzymes, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-[(piperidin-4-yl)methyl]-1H-indole: Similar structure but with a piperidine moiety instead of piperazine.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid: Contains a piperazine moiety but with a benzoic acid group instead of an indole ring.
Uniqueness
1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole is unique due to its combination of the indole and piperazine moieties, which confer enhanced pharmacokinetic properties and a broad spectrum of biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-methyl-4-(piperazin-1-ylmethyl)indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-16-8-5-13-12(3-2-4-14(13)16)11-17-9-6-15-7-10-17/h2-5,8,15H,6-7,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAUBKRSMZWDAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)CN3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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